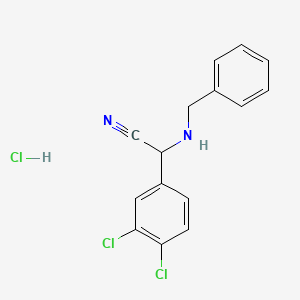![molecular formula C10H19FN2O2 B1446154 tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate CAS No. 1593969-81-3](/img/structure/B1446154.png)
tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate
Overview
Description
tert-Butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H19FN2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a fluorine atom at the 5-position of the piperidine ring and a tert-butyl carbamate group at the nitrogen atom
Mechanism of Action
Target of Action
The primary targets of tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate are currently unknown. This compound is a derivative of tert-butyl carbamate , which is known to be used in the synthesis of various pharmaceuticals . .
Mode of Action
The mode of action of this compound is also not well-documented. As a derivative of tert-butyl carbamate, it may share some of its properties. Tert-butyl carbamate is often used as a protecting group in organic synthesis , suggesting that this compound might interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5-position of the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group or the piperidine ring, potentially leading to the formation of amines or reduced piperidine derivatives.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Building Block: tert-Butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving piperidine derivatives or fluorinated compounds.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system or exhibiting antiviral properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.
Comparison with Similar Compounds
tert-Butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate: Similar structure but with a methyl group instead of a fluorine atom.
tert-Butyl N-[(3S,5S)-5-chloropiperidin-3-yl]carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
tert-Butyl N-[(3S,5S)-5-bromopiperidin-3-yl]carbamate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for forming strong interactions with biological targets. These features make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHGEWOGBWGEEL-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)
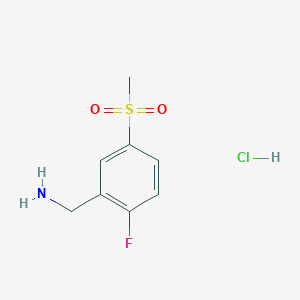
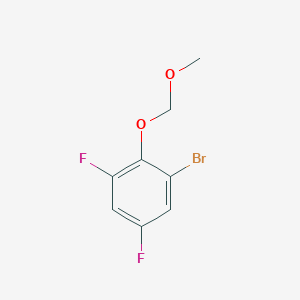
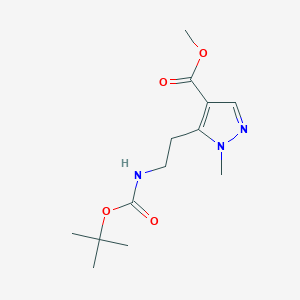
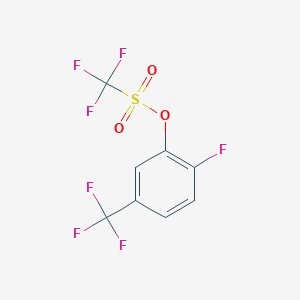
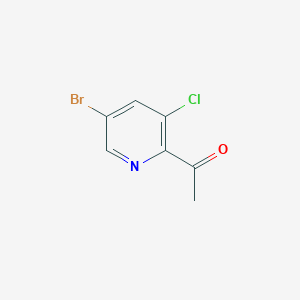


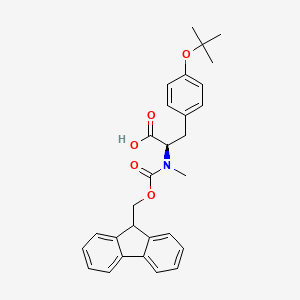
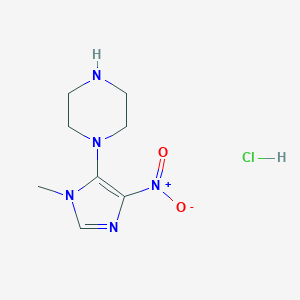
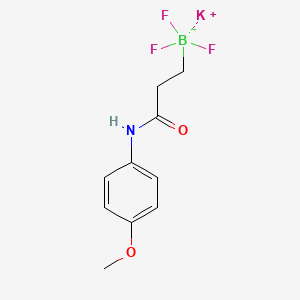
![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)
